methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride
Overview
Description
- Structure : The compound consists of a pyrazole ring with a methyl group attached to the nitrogen atom and two chloride ions as counterions .
Molecular Structure Analysis
The molecular structure of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride features a pyrazole ring (1H-pyrazol-4-yl) connected to a methylamine group. The dihydrochloride salt form ensures water solubility and stability .
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and characterized for their potential applications in various fields. Titi et al. (2020) synthesized N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine and related compounds, which were identified using spectroscopic techniques and X-ray crystallography. These compounds were evaluated for their biological activities against breast cancer and microbes, highlighting the importance of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).
Structural Studies and Tautomerism
Amarasekara et al. (2009) explored the structural tautomerism of 4-acylpyrazolone Schiff bases, emphasizing the significance of hydrogen bonding in stabilizing specific tautomeric forms. This study contributes to the understanding of structural dynamics in pyrazole-based compounds, which is crucial for designing functional materials and pharmaceuticals (Amarasekara et al., 2009).
Reactivity and Synthesis Optimization
Szlachcic et al. (2020) investigated the reactivity of pyrazole derivatives through XRD and DFT studies, focusing on intramolecular hydrogen bonding's impact on the reductive cyclization process. Their findings suggest alternative synthesis methods for 1H-pyrazolo[3,4-b]quinoxalines, demonstrating the role of pyrazole derivatives in organic synthesis optimization (Szlachcic et al., 2020).
Corrosion Inhibition
Chetouani et al. (2005) explored the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media. Their study found that these compounds are efficient corrosion inhibitors, highlighting the potential of pyrazole derivatives in materials science and engineering applications (Chetouani et al., 2005).
Metal Complexes and Coordination Chemistry
Massoud et al. (2015) synthesized and characterized metal(II) complexes based on pyrazolyl ligands. These complexes exhibit unique geometries and coordination properties, demonstrating the versatility of pyrazole derivatives in developing new materials with potential applications in catalysis, magnetic materials, and more (Massoud et al., 2015).
Safety and Hazards
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P321 (Specific treatment (see medical advice)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention) .
Properties
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-8-4-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGTUOJRWYRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNN=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-22-0 | |
Record name | methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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